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Introduction
MdtF is a Resistance-Nodulation-cell Division (RND) type efflux pump from Escherichia coli

that plays a crucial role in multidrug resistance, particularly under anaerobic conditions. As a

component of the MdtEF-TolC tripartite complex, MdtF utilizes the proton motive force to expel

a wide range of substrates, including antibiotics and toxic byproducts of anaerobic metabolism.

Understanding the structure and function of MdtF is paramount for the development of novel

strategies to combat antibiotic resistance. Cryo-electron microscopy (cryo-EM) has emerged as

a powerful technique to elucidate the high-resolution structures of membrane proteins like

MdtF in their near-native state.[1]

These application notes provide a comprehensive guide to the cryo-EM workflow for MdtF,

from protein expression and purification to data processing and structure determination. The

protocols outlined below are synthesized from established methods for RND transporters and

specific information available for MdtF.

MdtF Functional Pathway and Regulation
Under anaerobic conditions, the expression of the mdtEF operon is significantly upregulated.

This process is primarily controlled by the global transcription factor ArcA. Additionally, the

cAMP receptor protein (CRP) has been shown to repress mdtEF expression. Once expressed,

MdtF, in complex with MdtE and TolC, actively transports substrates out of the cell. One of its
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key physiological roles is to protect E. coli from nitrosative stress during anaerobic respiration

with nitrate by expelling toxic indole nitrosative derivatives.
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Caption: Regulatory pathway and efflux mechanism of the MdtF transporter in E. coli.

Experimental Protocols
I. MdtF Expression and Purification
This protocol describes the overexpression of MdtF in E. coli and its subsequent purification. A

C-terminal hexahistidine tag is utilized for affinity chromatography.

1. Gene Cloning and Expression Vector:

The mdtF gene is cloned into a pET-based expression vector (e.g., pET28a) with a C-

terminal 6xHis-tag.

The construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

2. Protein Expression: a. Inoculate 50 mL of Luria-Bertani (LB) medium containing the

appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli

and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of fresh LB medium

with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. c. Grow the culture at 37°C with

shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-

1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to grow the

culture for an additional 4 hours at 30°C. f. Harvest the cells by centrifugation at 5,000 x g for

15 minutes at 4°C. The cell pellet can be stored at -80°C.

3. Membrane Preparation and Solubilization: a. Resuspend the cell pellet in lysis buffer. b. Lyse

the cells using a high-pressure homogenizer or sonication. c. Remove unbroken cells and

debris by centrifugation at 10,000 x g for 20 minutes at 4°C. d. Isolate the membrane fraction

by ultracentrifugation of the supernatant at 150,000 x g for 1 hour at 4°C. e. Resuspend the

membrane pellet in solubilization buffer and add n-dodecyl-β-D-maltoside (DDM) to a final

concentration of 1% (w/v). f. Stir gently at 4°C for 1-2 hours to solubilize the membrane

proteins. g. Remove insoluble material by ultracentrifugation at 150,000 x g for 30 minutes at

4°C.
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4. Purification: a. Load the supernatant containing the solubilized MdtF onto a Ni-NTA affinity

column pre-equilibrated with wash buffer. b. Wash the column extensively with wash buffer to

remove non-specifically bound proteins. c. Elute MdtF with elution buffer. d. Concentrate the

eluted protein using an appropriate molecular weight cutoff concentrator. e. Further purify the

protein by size-exclusion chromatography (SEC) using a column equilibrated with SEC buffer. f.

Collect fractions containing pure, monodisperse MdtF, assess purity by SDS-PAGE, and

determine the concentration.

Table 1: Buffer Compositions for MdtF Purification

Buffer Type Composition

Lysis Buffer
50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10%

glycerol, 1 mM PMSF, DNase I

Solubilization Buffer
50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20%

glycerol

Wash Buffer
50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM

imidazole, 0.02% DDM

Elution Buffer
50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM

imidazole, 0.02% DDM

SEC Buffer
20 mM HEPES pH 7.5, 100 mM NaCl, 0.02%

DDM

II. Cryo-EM Grid Preparation and Vitrification
1. Grid Preparation:

Use Quantifoil R1.2/1.3 or similar holey carbon grids.

Glow-discharge the grids for 30-60 seconds to render the surface hydrophilic.

2. Sample Application and Vitrification: a. Apply 3-4 µL of purified MdtF at a concentration of 2-

5 mg/mL to the glow-discharged grid. b. Use an automated vitrification device (e.g., Vitrobot

Mark IV). c. Set the environmental chamber to 4°C and 100% humidity. d. Blot the grid for a
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specified time and force to create a thin film of the sample. e. Plunge-freeze the grid into liquid

ethane cooled by liquid nitrogen. f. Store the vitrified grids in liquid nitrogen until imaging.

Table 2: Vitrification Parameters

Parameter Value

Grid Type Quantifoil R1.2/1.3

Glow-discharge 30-60 seconds

Sample Concentration 2-5 mg/mL

Blotting Time 3-5 seconds

Blotting Force -1 to -5

Humidity 100%

Temperature 4°C

III. Cryo-EM Data Acquisition
1. Microscope Setup:

Use a Titan Krios or equivalent transmission electron microscope operating at 300 kV.

Equip the microscope with a direct electron detector (e.g., Gatan K3).

2. Data Collection: a. Load the vitrified grid into the microscope. b. Screen the grid to identify

areas with optimal ice thickness and particle distribution. c. Set up an automated data

collection session using software like EPU or SerialEM. d. Record movies in counting mode

with dose fractionation.

Table 3: Data Acquisition Parameters
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Parameter Value

Microscope FEI Titan Krios

Accelerating Voltage 300 kV

Detector Gatan K3 BioQuantum

Magnification ~105,000x

Pixel Size ~0.8-1.1 Å/pixel

Defocus Range -1.0 to -2.5 µm

Total Electron Dose 50-60 e⁻/Å²

Dose Rate 8-10 e⁻/pixel/second

Number of Frames 40-50

IV. Image Processing and 3D Reconstruction
The following workflow is a representative pipeline using common cryo-EM software packages

like RELION and CryoSPARC.
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Caption: A typical workflow for single-particle cryo-EM data processing of MdtF.
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1. Pre-processing: a. Motion Correction: Align the frames of each movie to correct for beam-

induced motion. b. CTF Estimation: Determine the contrast transfer function parameters for

each micrograph. c. Micrograph Screening: Discard micrographs with poor ice quality,

significant drift, or astigmatism.

2. Particle Picking and 2D Classification: a. Particle Picking: Select particles from the good

micrographs using a template-based or Laplacian-of-Gaussian-based picker. b. Particle

Extraction: Extract the selected particles into a stack. c. 2D Classification: Classify the particles

into 2D classes to remove junk particles and select well-defined particle views.

3. 3D Reconstruction and Refinement: a. Ab-initio 3D Model: Generate an initial 3D model from

the cleaned particle stack. b. 3D Classification: Perform 3D classification to separate different

conformational states or low-quality particles. c. 3D Auto-Refinement: Refine the 3D map of the

best class to high resolution. d. Post-processing: Apply a B-factor for sharpening and estimate

the final resolution using the gold-standard Fourier Shell Correlation (FSC) at a cutoff of 0.143.

Table 4: Representative Data Processing Parameters

Step Software Key Parameters

Motion Correction MotionCor2 / RELION Patch-based alignment

CTF Estimation CTFFIND4 / Gctf
Defocus range, astigmatism

estimation

Particle Picking RELION / CryoSPARC LoG picker, template picking

2D Classification RELION / CryoSPARC
Number of classes,

regularization parameter

3D Refinement RELION / CryoSPARC
Initial model, symmetry (if any),

masking

Resolution Estimation RELION / CryoSPARC FSC at 0.143 cutoff

Conclusion
The protocols and data presented provide a robust framework for the structural determination

of the MdtF multidrug efflux pump using cryo-electron microscopy. Successful application of
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these methods will yield high-resolution structural insights, which are critical for understanding

the mechanisms of substrate recognition and transport. This knowledge will, in turn, facilitate

the structure-based design of inhibitors to combat multidrug resistance in pathogenic bacteria.

The provided diagrams offer a clear visual representation of both the biological context and the

experimental workflow, serving as a valuable resource for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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